

# Sourcing and Application of 2-Boc-5-oxo-octahydro-isoindole for Research

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## Compound of Interest

Compound Name: 2-Boc-5-oxo-octahydro-isoindole

Cat. No.: B1342545

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers interested in procuring and utilizing the chemical intermediate **2-Boc-5-oxo-octahydro-isoindole** (CAS No. 203661-68-1). Given its role as a building block in novel chemical synthesis, this guide details potential suppliers, application context in medicinal chemistry, and crucial protocols for quality assurance and validation before use in experimental settings.

## Purchasing Information

**2-Boc-5-oxo-octahydro-isoindole** is available from various chemical suppliers that cater to the research and development market. Researchers should note that this compound is often supplied for early discovery research, and buyers may be responsible for confirming the product's identity and purity.

Table 1: Potential Suppliers and Compound Properties

Supplier Category	Examples of Suppliers	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
Chemical Marketplaces & Manufacturers	ChemicalBook, Smolecule	203661-68-1	C <sub>13</sub> H <sub>21</sub> NO <sub>3</sub>	239.31	Solid
Major Laboratory Suppliers	Sigma-Aldrich (AldrichCPR)	203661-68-1	C <sub>13</sub> H <sub>21</sub> NO <sub>3</sub>	239.31	Solid

Note: Availability may vary. Researchers should inquire directly with suppliers for current stock, purity specifications, and safety data sheets (SDS).

## Application Notes: A Versatile Scaffold in Medicinal Chemistry

**2-Boc-5-oxo-octahydro-isoindole** is a heterocyclic compound featuring a protected isoindole core. The isoindoline and octahydro-isoindole skeletons are considered "privileged scaffolds" in medicinal chemistry.<sup>[1][2]</sup> These structural motifs are found in numerous bioactive compounds and approved drugs, making them valuable starting points for drug discovery programs.<sup>[2][3]</sup>

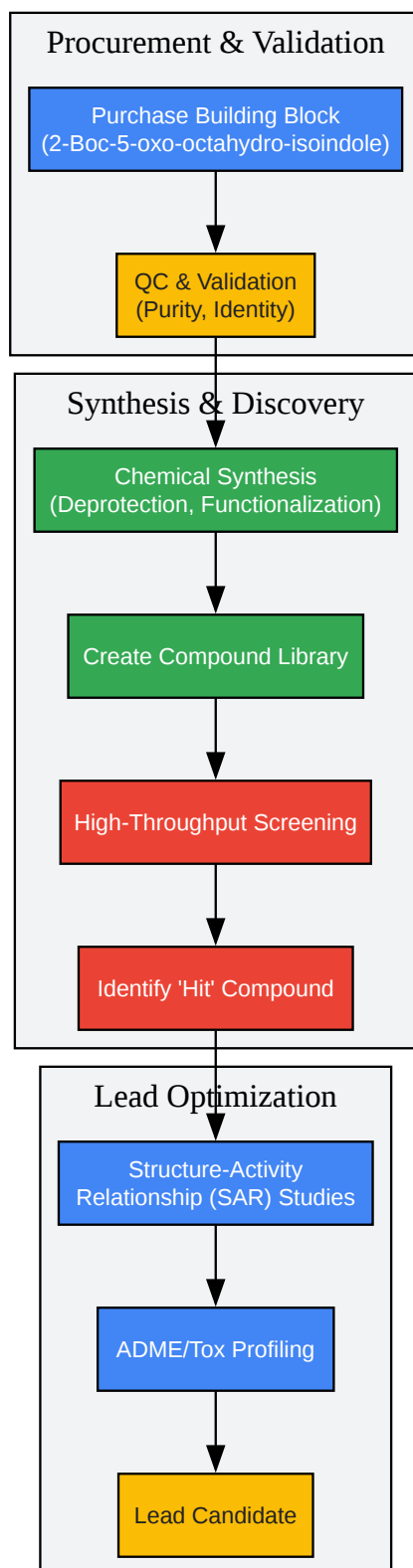
### Key Applications:

- Synthetic Building Block:** The primary application of this compound is as a chiral building block for the synthesis of more complex molecules.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, allowing for further functionalization, while the ketone group provides a reactive site for various chemical transformations.
- Drug Discovery:** Derivatives of the octahydro-isoindole core are explored for a wide range of therapeutic targets. The rigid, bicyclic structure allows for the creation of conformationally

constrained molecules, which can lead to improved potency and selectivity for biological targets such as enzymes or receptors.[\[1\]](#)

- **Library Synthesis:** This compound can serve as a core structure for the generation of diverse chemical libraries. By systematically modifying the scaffold, researchers can perform high-throughput screening to identify novel hits for various diseases.

The diagram below illustrates a conceptual workflow for utilizing a chemical building block like **2-Boc-5-oxo-octahydro-isoindole** in a drug discovery pipeline.



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Drug Discovery Workflow using a Chemical Building Block.

## Experimental Protocols

As specific protocols for this compound are not widely published, the following section provides a crucial, generalized protocol for the validation and characterization of a new chemical intermediate upon receipt. Adherence to this protocol ensures the quality and identity of the starting material, which is fundamental to the reliability of subsequent experimental results.

### Protocol 1: Identity and Purity Validation of a Research Chemical

**Objective:** To confirm the identity and determine the purity of a newly acquired chemical building block, such as **2-Boc-5-oxo-octahydro-isoindole**, before its use in a synthetic workflow.

**Materials:**

- Acquired chemical sample
- Appropriate deuterated solvents (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- High-purity solvents for chromatography (e.g., HPLC-grade acetonitrile, water)
- NMR tubes, vials, and standard laboratory glassware

**Equipment:**

- Nuclear Magnetic Resonance (NMR) Spectrometer (<sup>1</sup>H and <sup>13</sup>C)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Mass Spectrometer (MS), preferably with ESI or LC-MS capabilities
- Melting Point Apparatus

**Methodology:**

- Physical Characterization:

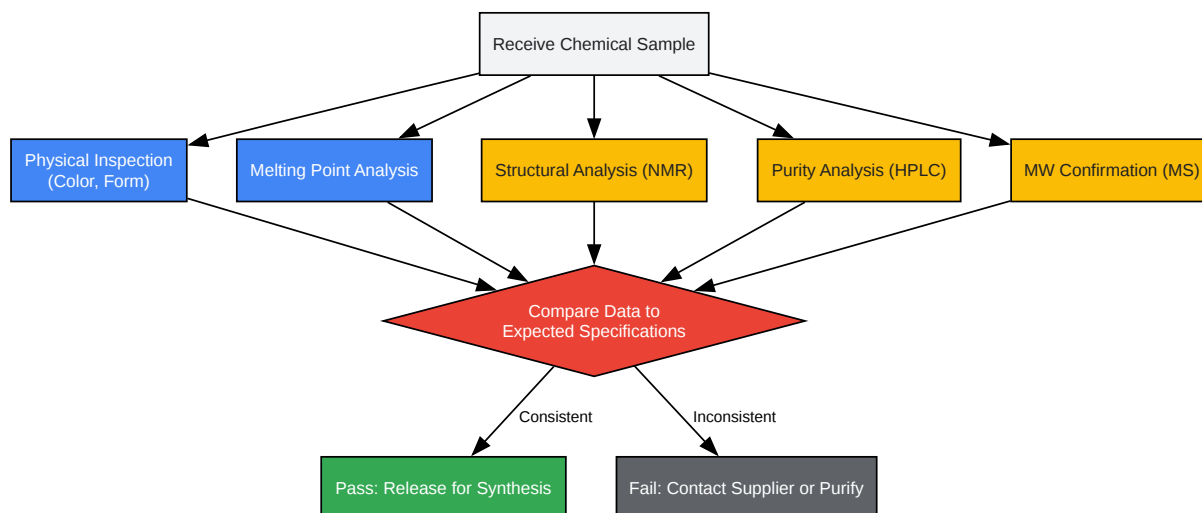
- Visually inspect the sample for homogeneity and expected physical state (e.g., crystalline solid, oil).
- Determine the melting point of the solid and compare it to any value provided by the supplier or found in chemical databases. A sharp melting point is often indicative of high purity.
- Structural Confirmation via NMR Spectroscopy:
  - Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent.
  - Acquire a  $^1\text{H}$  NMR spectrum. The resulting spectrum should be consistent with the expected structure of **2-Boc-5-oxo-octahydro-isoindole**. Key features to look for are the characteristic singlet from the Boc group's tert-butyl protons (~1.4-1.5 ppm) and the various multiplets from the bicyclic core protons.
  - Acquire a  $^{13}\text{C}$  NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbons (ketone and carbamate).
- Purity Assessment via HPLC:
  - Develop a suitable HPLC method. A reverse-phase C18 column is a common starting point.
  - Use a mobile phase gradient, for example, from 10% acetonitrile in water to 95% acetonitrile over 10-20 minutes.
  - Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
  - Inject the sample and monitor the chromatogram with a UV detector (e.g., at 210 nm, as the ketone may have a weak chromophore).
  - Purity can be estimated by the area percentage of the main peak relative to all other peaks. A pure sample should show one major peak.
- Molecular Weight Confirmation via Mass Spectrometry:

- Prepare a dilute solution of the sample.
- Infuse the sample into the mass spectrometer.
- Acquire a mass spectrum. Look for the molecular ion peak  $[M+H]^+$ ,  $[M+Na]^+$ , or other adducts that correspond to the expected molecular weight (239.31 g/mol ).

Table 2: Summary of Analytical Techniques for Validation

Technique	Purpose	Expected Result for 2-Boc-5-oxo-octahydro-isoindole
$^1\text{H}$ NMR	Structural Elucidation & Identity	Signals corresponding to Boc group and octahydro-isoindole protons.
$^{13}\text{C}$ NMR	Structural Confirmation	Correct number of carbon signals, including two C=O signals.
HPLC-UV	Purity Determination	A single major peak, ideally >95% by area.
Mass Spec.	Molecular Weight Confirmation	Ion peak corresponding to $[M+H]^+$ at m/z 240.15 or $[M+Na]^+$ at m/z 262.13.
Melting Point	Purity Indication	A sharp and consistent melting range.

The workflow for this validation protocol is visualized below.

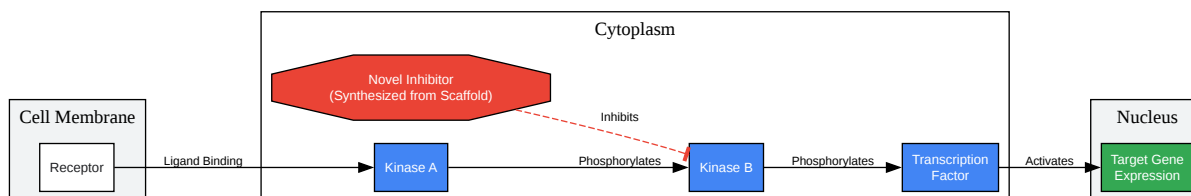


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Workflow for Incoming Chemical Quality Control.

## Conceptual Signaling Pathway Application

While **2-Boc-5-oxo-octahydro-isoindole** itself is an intermediate, the final compounds synthesized from it are often designed to modulate biological signaling pathways implicated in disease. For instance, a derivative could be designed as a kinase inhibitor. The diagram below shows a simplified, conceptual kinase signaling pathway that such a molecule might target.





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### Conceptual Kinase Inhibition Signaling Pathway.

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## References

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